molecular formula C7H14N2O B2711206 2-amino-N-methylcyclopentane-1-carboxamide CAS No. 1341180-11-7

2-amino-N-methylcyclopentane-1-carboxamide

Cat. No.: B2711206
CAS No.: 1341180-11-7
M. Wt: 142.202
InChI Key: BHBYDXTZQIAZJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines .

Scientific Research Applications

2-Amino-N-methylcyclopentane-1-carboxamide is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-amino-N-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .

Comparison with Similar Compounds

  • 2-Amino-N-ethylcyclopentane-1-carboxamide
  • 2-Amino-N-methylcyclohexane-1-carboxamide
  • 2-Amino-N-methylcyclopropane-1-carboxamide

Comparison: Compared to these similar compounds, 2-amino-N-methylcyclopentane-1-carboxamide is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-N-methylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-7(10)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBYDXTZQIAZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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